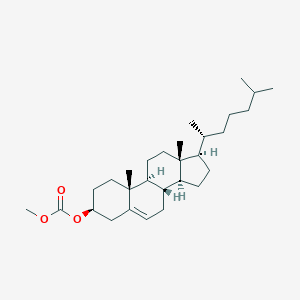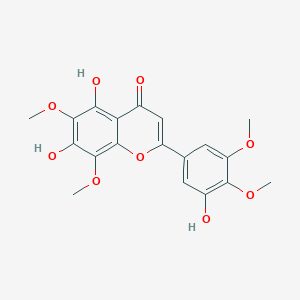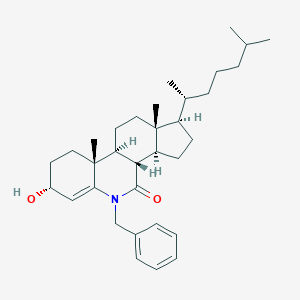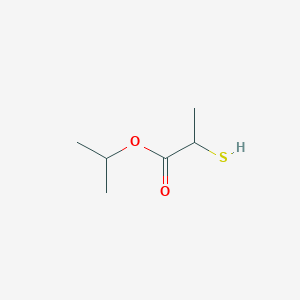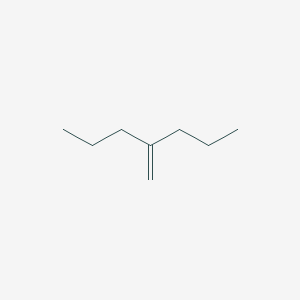
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, also known as ECD, is a cyclic ether compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol. ECD is an important chemical compound that has a wide range of applications in various fields of research.
作用機序
The mechanism of action of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting various chemical reactions. 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been shown to be effective in promoting the formation of cyclic ethers, as well as in the synthesis of various organic compounds.
生化学的および生理学的効果
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has not been extensively studied in terms of its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan in lab experiments is its ability to promote various chemical reactions. It is also relatively inexpensive and easy to obtain. However, one limitation of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is its low boiling point, which can make it difficult to handle in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan. One area of interest is the development of new methods for synthesizing 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan with improved yields and purity. Another area of interest is the use of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan as a catalyst in new chemical reactions, particularly those involving the synthesis of pharmaceuticals and other high-value compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, as well as its potential applications in various fields of research.
科学的研究の応用
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been widely used in scientific research due to its unique properties and applications. One of the most common uses of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is as a solvent for various chemical reactions. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
特性
CAS番号 |
16278-06-1 |
|---|---|
製品名 |
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan |
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(1-ethylcyclopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-5-9)8(2)10-6-7-11-8/h3-7H2,1-2H3 |
InChIキー |
BLQNGAUNTBWUFL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2(OCCO2)C |
正規SMILES |
CCC1(CC1)C2(OCCO2)C |
同義語 |
1,3-Dioxolane, 2-(1-ethylcyclopropyl)-2-methyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


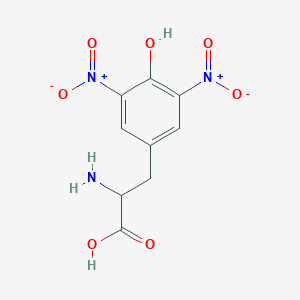
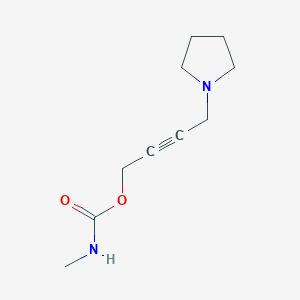
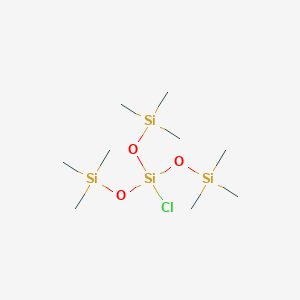
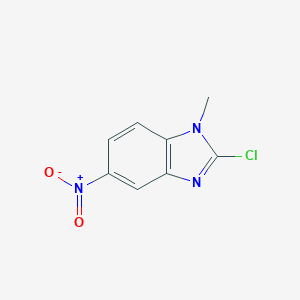
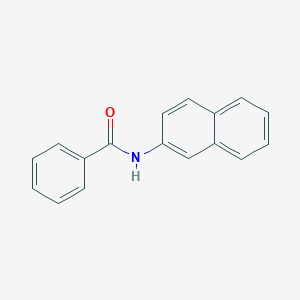
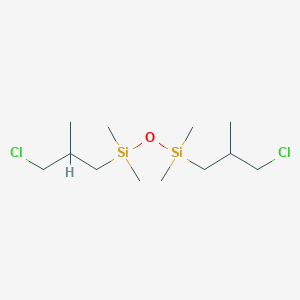

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
